molecular formula C13H2F10 B1268872 Bis(pentafluorophenyl)methane CAS No. 5736-46-9

Bis(pentafluorophenyl)methane

Cat. No. B1268872
CAS RN: 5736-46-9
M. Wt: 348.14 g/mol
InChI Key: BSSLTVJMUSSXTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(pentafluorophenyl)methane and related compounds involves intricate reactions that highlight the flexibility and reactivity of fluorine-containing organometallic compounds. For instance, bis[di-n-alkyl(fluoro)stannyl]methanes exhibit unique dimeric structures in solution, attributed to pentacoordinate tin atoms, showcasing the innovative approaches in synthesizing fluorine-modified organic compounds (Chaniotakis et al., 2004).

Molecular Structure Analysis

The molecular structure of bis(pentafluorophenyl)methane and its derivatives is characterized by the presence of pentafluorophenyl groups attached to a central methane unit, contributing to its unique chemical behavior. Advanced techniques, such as gas-phase electron diffraction, have been utilized to determine the geometric parameters of these molecules, providing insights into their structural characteristics and the influence of fluorine atoms on their overall geometry (Weiss et al., 1992).

Chemical Reactions and Properties

Bis(pentafluorophenyl)methane participates in various chemical reactions, underlining its reactivity and the potential to form complex structures. The compound's fluorine atoms play a pivotal role in its chemical behavior, facilitating reactions that lead to novel materials and catalysts. Studies on related compounds, such as bis(cyclopentadienylthallium)methane, have demonstrated their utility as intermediates in synthesizing dinuclear carbonylmetal complexes, highlighting the diverse chemical reactivity of bis(pentafluorophenyl)methane derivatives (Bitterwolf, 1986).

Scientific Research Applications

Application in Synthesis and Structural Studies of Complexes

  • Specific Scientific Field : Chemistry, specifically in the study of complexes .
  • Summary of the Application : Bis(pentafluorophenyl)mercury has been used in the synthesis and structural studies of complexes with Di (phosphane oxide) Ligands .
  • Methods of Application or Experimental Procedures : The reaction of bis(pentafluorophenyl)mercury with the ligands bis(diphenylphosphano) methane P,P’-dioxide, bis{2-(N,N,N’N’-tetraethyldiaminophosphano)imidazol-1-yl} methane P,P’-dioxide, and bis(2-diphenylphosphanophenyl) ether P,P’-dioxide afforded crystalline σ-donor complexes .
  • Results or Outcomes : The molecular structures of the resulting complexes show considerable differences. In one complex, a single bridging bidentate ligand connects two three-coordinate T-shape mercury atoms with a near linear C-Hg-C atom array. Another complex is a one-dimensional coordination polymer in which adjacent four-coordinate mercury atoms with a linear C-Hg-C atom array are linked by bridging bidentate O,O’- ligands .

Application in Catalyst and Materials Synthesis

  • Specific Scientific Field : Chemistry, specifically in catalyst and materials synthesis .
  • Summary of the Application : Bis(pentafluorophenyl)borane has been widely exploited as a means of incorporating Lewis acidic –B (C 6 F 5) 2 groups into complex structures for a range of applications . These include self-activating olefin polymerization catalysts, frustrated Lewis pair generation, small molecule activation, bond cleavage reactions, Lewis acid catalysis and modification of organic materials .
  • Methods of Application or Experimental Procedures : The synthesis of bis-pentafluorophenyl borane involves incorporating –B (C 6 F 5) 2 groups into molecules via hydroboration or sigma bond metathesis protocols .
  • Results or Outcomes : The resulting borane has been used in a diverse array of uses including the activation of strong bonds, such as C–O and C–F .

Application in Olefin Polymerization

  • Specific Scientific Field : Chemistry, specifically in olefin polymerization .
  • Summary of the Application : Bis(pentafluorophenyl)borane and salts of the tetrakis (pentafluorophenyl)borate anion have found application in olefin polymerization .
  • Methods of Application or Experimental Procedures : The application involves using bis(pentafluorophenyl)borane as a co-catalyst in metallocene-based industrial processes for the homogeneous polymerization of olefins .
  • Results or Outcomes : The use of bis(pentafluorophenyl)borane in olefin polymerization has led to the development of more complex and function-specific molecules .

Safety And Hazards

Bis(pentafluorophenyl)methane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Bis(pentafluorophenyl)methane has been used in the synthesis of pentafluorophenyl- and related polyfluorophenyl-substituted porphyrins via palladium-catalyzed cross-coupling reactions . This suggests potential future applications in the field of materials synthesis.

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H2F10/c14-4-2(5(15)9(19)12(22)8(4)18)1-3-6(16)10(20)13(23)11(21)7(3)17/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSLTVJMUSSXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H2F10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345206
Record name Benzene, 1,1'-methylenebis[2,3,4,5,6-pentafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(pentafluorophenyl)methane

CAS RN

5736-46-9
Record name Benzene, 1,1'-methylenebis[2,3,4,5,6-pentafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
WF Beckert, JU Lowe Jr - The Journal of Organic Chemistry, 1967 - ACS Publications
Bis (pentafluorophenyl) methane and tris (pentafluorophenyl) methane were prepared in 77 and 92% yields, respectively, by a Friedel-Crafts reaction of pentafluorobenzene with …
Number of citations: 29 pubs.acs.org
M Devillard, B de Bruin, MA Siegler… - … –A European Journal, 2017 - Wiley Online Library
Tertiary silane 1 H , 2‐[(diphenylsilyl)methyl]‐6‐methylpyridine, reacts with tris(pentafluorophenyl)borane (BCF) to form the intramolecular pyridine‐stabilized silylium 1 + ‐HBCF. The …
MI Bruce - Journal of Organometallic Chemistry, 1967 - Elsevier
The reactions of (C 6 F 5 ) 2 CHBr with metal carbonyls give mixtures of (C 6 F 5 ) 2 CH 2 and (C 6 F 5 ) 2 CHCH(C 6 F 5 ) 2 . The same products are formed in the reaction with [CpFe(…
Number of citations: 0 www.sciencedirect.com
FG Bordwell, JC Branca, JE Bares… - The Journal of Organic …, 1988 - ACS Publications
(K „) were observed for parent acids where steric hindranceinterfered with effective overlap with the p orbital of the carbanion, as for CH3C02Et (4.4 units), CH2 (C02Et) CN (2.9 units), …
Number of citations: 47 pubs.acs.org
CD Gutsche, JE Bowers - The Journal of Organic Chemistry, 1967 - ACS Publications
To study the structure-reactivity relationships in intramolecular diazoalkane-carbonyl reactions, a series of methyl-substituted N-nitroso-N-acetyl-3-(2'-ketocycloalkyl) propylammes (8) …
Number of citations: 17 pubs.acs.org
V Usieli, S Gronowitz, I Andersson - Journal of Organometallic Chemistry, 1979 - Elsevier
Irradiation of 3,4-dibromo-, 3,4-dichloro- and 3-chloro-2,5-dimethylthiophene 1,1-dioxide in the presence of pentacarbonyliron caused successive reductive dehalogenation of the …
Number of citations: 15 www.sciencedirect.com
SJ Rowan - 1994 - search.proquest.com
Chapters 1-4 present an introduction into the field of supramolecular crystals. Chapter 1 gives a general introduction into the area of supramolecular chemistry while Chapter 2 …
Number of citations: 4 search.proquest.com
G Sharma, PD Newman, JA Platts - Journal of Molecular Graphics and …, 2021 - Elsevier
This review endeavours to explore the power of quantum chemistry, especially density functional theory (DFT) to unravel mechanisms underlying the fascinating field of FLP chemistry. …
Number of citations: 4 www.sciencedirect.com
G Sharma - 2020 - orca.cardiff.ac.uk
In this thesis, hydrogenation of olefins and carbonyl compounds by borenium compounds based on camphor scaffolds “Frustrated Lewis Pairs” (FLPs) has been investigated using …
Number of citations: 2 orca.cardiff.ac.uk
CA Heaton - 1967 - etheses.dur.ac.uk
The chlorination of pyridine using chlorine in the presence of antimony trichloride at elevated temperature has been shown to give quite good yields of a mixture of di-, tri~ and tetra-…
Number of citations: 6 etheses.dur.ac.uk

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